3-(2-Chloro-6-fluorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
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Description
3-(2-Chloro-6-fluorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a useful research compound. Its molecular formula is C13H6ClF4N3 and its molecular weight is 315.66. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques
- A novel approach for the synthesis of substituted [1,2,4]triazolo[4,3-a]pyridines, which are structurally related to the chemical , has been developed using microwave irradiation. This technique is notable for its efficiency and has potential applications in the synthesis of various bioactive compounds, including 3-(2-Chloro-6-fluorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (Yang et al., 2015).
Applications in Agriculture
- Derivatives of [1,2,4]triazolo[4,3-a]pyridine, akin to the compound of interest, have been shown to possess significant herbicidal activity, suggesting potential applications in agriculture for controlling weed growth and maintaining crop health (Moran, 2003).
Structural Analysis and Crystallography
- In-depth structural and crystallography studies have been conducted on various [1,2,4]triazolo[4,3-a]pyridine derivatives. This includes the use of X-ray diffraction and NMR techniques, providing a deeper understanding of their molecular structure, which is crucial for potential pharmaceutical applications (El-Kurdi et al., 2021).
Antifungal and Anticancer Properties
- Certain [1,2,4]triazolo[4,3-a]pyridine derivatives, closely related to the compound , have shown weak antifungal activity, hinting at potential applications in the development of new antifungal agents (Yang et al., 2015).
- Some derivatives also exhibit notable anticancer effects, suggesting their potential use in cancer treatment strategies (Dolzhenko et al., 2008).
Novel Synthesis Methods
- Innovative methods for synthesizing [1,2,4]triazolo[4,3-a]pyridines have been explored, such as the use of palladium-catalyzed reactions and metal-free synthesis. These methods could be adapted for the efficient synthesis of this compound (Reichelt et al., 2010).
Properties
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF4N3/c14-8-2-1-3-9(15)11(8)12-20-19-10-5-4-7(6-21(10)12)13(16,17)18/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDIJLRIZVJIHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NN=C3N2C=C(C=C3)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF4N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301326646 |
Source
|
Record name | 3-(2-chloro-6-fluorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301326646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24804863 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
311799-07-2 |
Source
|
Record name | 3-(2-chloro-6-fluorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301326646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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